Recent research suggests cis-aconitic acid might possess anti-inflammatory properties. A study investigating the leaves of Echinodorus grandiflorus, a medicinal plant traditionally used for inflammation, identified cis-aconitic acid as a key constituent []. The study demonstrated that oral administration of cis-aconitic acid in mice models significantly reduced inflammation in both antigen-induced arthritis and gout []. The researchers also observed decreased levels of inflammatory markers, suggesting a potential mechanism for the anti-inflammatory effect []. Further research is needed to fully understand the mechanisms and potential therapeutic applications of cis-aconitic acid in human inflammatory diseases.
Cis-aconitic acid is an organic compound classified as a tricarboxylic acid, with the chemical formula C₆H₆O₆. It exists as one of the two geometric isomers of aconitic acid, the other being trans-aconitic acid. The structural configuration of cis-aconitic acid features three carboxyl groups attached to a propene backbone, where both functional groups are positioned on the same side of the carbon-carbon double bond. This arrangement leads to distinct chemical and physical properties compared to its trans counterpart .
Cis-aconitic acid plays a critical role in biological systems, particularly as an intermediate in the citric acid cycle, where it is formed from citric acid and subsequently converted into isocitric acid through the action of aconitase .
The primary mechanism of action of cis-aconitic acid revolves around its role as an intermediate in the citric acid cycle. Within the mitochondria of cells, aconitase catalyzes the isomerization of citrate to cis-aconitate and then to isocitrate []. This conversion allows for the continuation of the citric acid cycle, ultimately leading to the production of ATP (adenosine triphosphate), the cell's primary energy currency [].
The general reaction for the formation of cis-aconitic acid from citric acid can be represented as follows:
Cis-aconitic acid is involved in several biological processes:
Cis-aconitic acid can be synthesized through various methods:
Cis-aconitic acid has several applications across different fields:
Studies have shown that cis-aconitic acid interacts with various biomolecules:
Cis-aconitic acid shares structural similarities with several other compounds, notably other tricarboxylic acids. Here’s a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Trans-Aconitic Acid | Geometric Isomer | Functional groups on opposite sides; more stable |
Itaconic Acid | Unsaturated Dicarboxylic Acid | Derived from cis-aconitic acid; used in polymer production |
Citric Acid | Tricarboxylic Acid | Precursor to cis-aconitic acid; central role in metabolism |
Malic Acid | Dicarboxylic Acid | Similar metabolic pathways but different structure |
Cis-aconitic acid's unique configuration allows it to participate specifically in reactions that are not accessible to its trans counterpart or other similar compounds, particularly within metabolic pathways.
cis-Aconitic acid, with the IUPAC name (1Z)-prop-1-ene-1,2,3-tricarboxylic acid, represents a tricarboxylic acid derivative characterized by its distinctive molecular geometry and stereochemical configuration [1] [2]. The compound possesses the molecular formula C₆H₆O₆ with a molecular weight of 174.11 g/mol and exhibits a characteristic Z-configuration around its central carbon-carbon double bond [3] [4].
The molecular structure of cis-aconitic acid features a propene backbone substituted with three carboxyl groups at positions 1, 2, and 3 [1]. The stereochemical designation "cis" or "Z" indicates that the two carboxyl groups attached to the carbons involved in the double bond are positioned on the same side of the molecular plane, creating a distinctive spatial arrangement that influences both its chemical properties and biological activity [5] [6].
The compound exhibits a specific three-dimensional conformation where the molecule maintains planarity in certain regions while displaying controlled deviation in others. This geometric arrangement is fundamental to its role as an intermediate in metabolic pathways and its unique reactivity profile compared to other tricarboxylic acids [7] [2].
The isomeric relationship between cis-aconitic acid and trans-aconitic acid provides a compelling example of geometric isomerism and its profound effects on molecular properties. These stereoisomers, while sharing the same molecular formula C₆H₆O₆, exhibit markedly different physical, chemical, and biological characteristics [8] [5].
Property | cis-Aconitic Acid | trans-Aconitic Acid | Reference |
---|---|---|---|
IUPAC Name | (1Z)-prop-1-ene-1,2,3-tricarboxylic acid | (1E)-prop-1-ene-1,2,3-tricarboxylic acid | [1] [2] [5] |
Configuration | Z (cis) | E (trans) | [5] [6] |
Thermal Stability | Lower than trans-isomer | Comparable to citric acid | [9] [10] |
Decomposition Temperature | 60-70 K lower than trans | Similar to citric acid | [9] [10] |
First Decomposition Step | Dehydration to cis-aconitic anhydride | Different decomposition pattern | [9] [10] |
Biological Activity | TCA cycle intermediate | Nematicidal activity | [11] |
Acid Strength | Stronger than trans | Weaker than cis | [12] |
The thermal behavior analysis reveals that cis-aconitic acid demonstrates markedly lower thermal stability compared to its trans counterpart, with decomposition occurring at temperatures 60-70 K lower than trans-aconitic acid [9] [10]. During thermal decomposition, cis-aconitic acid undergoes a characteristic dehydration process as its first step, losing one molecule of water to form cis-aconitic anhydride, as evidenced by a 9.8% mass loss closely matching the calculated 10.3% for single water molecule elimination [10].
The geometric configuration fundamentally influences the course of decomposition for these isomers. The cis-isomer exhibits markedly lower thermal stability than its trans counterpart, with the first decomposition step involving dehydration to form cis-aconitic anhydride [10]. This process is accompanied by characteristic infrared bands in the ranges 4000-3500 and 1750-1400 cm⁻¹, assignable to water vapor formation [10].
From a biological perspective, the isomers demonstrate distinct activities: cis-aconitic acid serves as a crucial intermediate in the tricarboxylic acid cycle, while trans-aconitic acid exhibits nematicidal properties with significantly different potency profiles [11]. Studies have shown that trans-aconitic acid displays nematicidal activity with an LC₅₀ value of 226.3 μg/mL against Meloidogyne incognita, whereas cis-aconitic acid shows a significantly higher LC₅₀ value of 912.1 μg/mL, demonstrating the profound impact of geometric isomerism on biological activity [11].
The structural analysis of cis-aconitic acid reveals a sophisticated intramolecular hydrogen bonding network that significantly influences its molecular conformation and stability. Crystallographic studies conducted at 150 K have demonstrated that cis-aconitic acid crystallizes with a characteristic intramolecular hydrogen bond formed between the two carboxylic acid groups that are linked by the central carbon-carbon double bond [13] [14] [15].
The intramolecular hydrogen bonding pattern in cis-aconitic acid creates a distinctive molecular architecture where the two carboxylic acid groups involved in the hydrogen bond maintain coplanarity with the propene skeleton [13] [14]. This coplanar arrangement facilitates optimal hydrogen bond formation and contributes to the overall stability of the molecular conformation.
A critical structural feature involves the third carboxylic acid group, which adopts a significantly different spatial orientation. This group is twisted out of the plane defined by the propene skeleton and the two hydrogen-bonded carboxyl groups, with a dihedral angle of 66.21(9)° [13] [14] [15]. This specific angular deviation is crucial for understanding the compound's three-dimensional structure and its interactions with other molecules.
The intramolecular hydrogen bonding pattern in cis-aconitic acid contributes to its enhanced acid strength compared to the trans-isomer [12]. The formation of the intramolecular hydrogen bond creates a stabilized anionic form upon deprotonation, making the cis-isomer stronger than its trans counterpart, where such intramolecular stabilization is geometrically unfavorable [12].
Comprehensive crystallographic investigations of cis-aconitic acid have provided detailed insights into its solid-state structure and intermolecular interactions. The definitive crystallographic study conducted at 150 K revealed crucial structural parameters that define the compound's three-dimensional arrangement in the crystal lattice [13] [14] [15].
Parameter | Value | Reference |
---|---|---|
Temperature (K) | 150 | [13] [14] [15] |
Intramolecular H-bond | Between two COOH groups linked by C=C | [13] [14] [15] |
Coplanar Groups | Two COOH groups with propene skeleton | [13] [14] [15] |
Third Carboxyl Group Angle (°) | 66.21 (9) | [13] [14] [15] |
Intermolecular H-bond Pattern | Complex intermolecular pattern | [13] [14] [15] |
CCDC Reference | 128182 | [14] [15] |
The crystal structure analysis demonstrates that cis-aconitic acid exhibits a complex intermolecular hydrogen-bond pattern in addition to its characteristic intramolecular bonding [13] [14] [15]. This network of intermolecular interactions contributes to the stability and packing arrangement of molecules within the crystal lattice.
The crystallographic data reveals that the molecular geometry is optimized for both intramolecular and intermolecular hydrogen bonding, with the compound adopting a conformation that maximizes these stabilizing interactions. The precise angular measurements, particularly the 66.21(9)° dihedral angle of the third carboxyl group, represent critical structural parameters that distinguish cis-aconitic acid from other tricarboxylic acids [13] [14] [15].
X-ray diffraction studies have also been instrumental in understanding the binding modes of cis-aconitic acid in enzymatic systems. Research on cis-aconitate decarboxylase has utilized X-ray crystallography to model substrate binding, revealing that the compound can adopt multiple binding conformations within the enzyme active site [16] [17]. These studies have identified specific binding modes where different carboxylate groups of cis-aconitic acid are positioned in distinct electron density regions, providing insights into the molecular recognition mechanisms.
Physical property measurements derived from crystallographic studies indicate that cis-aconitic acid exhibits a melting point of 122°C (literature value), with some sources reporting 125°C, and maintains stability under specific storage conditions at -20°C due to its hygroscopic and light-sensitive nature [3] [18]. The compound demonstrates a density of 1.660 g/cm³ and exhibits characteristic pH values that vary with concentration: 3.05 for 1 mM solutions, 2.21 for 10 mM solutions, and 1.55 for 100 mM solutions [18].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₆O₆ | [3] [18] |
Molecular Weight (g/mol) | 174.11 | [3] [18] |
Monoisotopic Mass (g/mol) | 174.016438 | [4] [19] |
CAS Number | 585-84-2 | [3] [2] [4] |
Melting Point (°C) | 122 (lit.) / 125 | [3] [18] |
Density (g/cm³) | 1.660 | [18] |
pKa (at 25°C) | 1.95 | [18] |
LogP | -0.14 | [18] |
Water Solubility | Soluble in water, alcohol; slightly soluble in ether | [18] |
Appearance | White to off-white powder | [18] |
Storage Temperature (°C) | -20 | [18] |
Stability | Hygroscopic, light sensitive | [18] |
Irritant